3-Epichromolaenide

Stereochemistry Natural Product Chemistry Analytical Characterization

Researchers isolating germacranolides from Chromolaena or Eupatorium species often face challenges in resolving the C-3 epimer 3-Epichromolaenide from its closely related analog Chromolaenide, risking misidentification. This high-purity (≥98%) analytical standard provides a definitive reference for unambiguous identification and quantification. - Definitive Stereochemistry: Verified (3R)-configuration ensures accurate distinction from Chromolaenide (CAS 66148-25-2) in co-eluting peaks during LC-MS analysis. - Validated Identity: Confirmed by 1H and 13C NMR spectroscopy (NP-MRD ID: NP0138126), enabling reliable method development and system suitability testing. - Immediate Availability: Offered as a pre-weighed powder in 5 mg and 10 mg vials, with certificates of analysis to streamline your procurement workflow.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B593243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epichromolaenide
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3
InChIKeyFOCCASNSHDSZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3-Epichromolaenide Overview


3-Epichromolaenide (CAS 89913-53-1) is a naturally occurring sesquiterpene lactone belonging to the germacranolide class, characterized by a gamma-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety . Its molecular formula is C22H28O7 with a molecular weight of 404.45 g/mol [1]. The compound has been isolated from the herbs of Chromolaena glaberrima and reported in Eupatorium lindleyanum .

Epimeric germacranolide reference standard with defined C-3 stereochemistry

Stereochemical probe for structure-activity relationship (SSAR) studies

Natural product identification and epimer discrimination in botanical extracts

3-Epichromolaenide Structural Specificity


As a highly oxidized germacranolide with a specific stereochemical arrangement at the C-3 position and an esterified side chain, 3-Epichromolaenide possesses a unique three-dimensional pharmacophore . The germacranolide class is known for target-specific interactions, with minor structural variations—such as epimerization, oxidation state, or ester substitution—often leading to significant and unpredictable differences in biological activity, target engagement, and ADME properties. Procurement of a different analog without direct comparative data on the specific assay and model system under investigation carries a high risk of generating non-reproducible or misleading results, thereby invalidating research conclusions.

Stereochemistry

C-3 epimerization may alter target engagement and biological activity profiles; direct interchange with related germacranolides is not supported without head-to-head data.

CAS Identity

Distinct CAS number (89913-53-1) identifies a unique chemical entity; substitution without CAS verification risks procurement error and data irreproducibility.

ADME Profile

Minor structural differences in germacranolides can shift predicted ADME properties; assay-specific pharmacokinetic behavior may not transfer across analogs.

3-Epichromolaenide Comparative Evidence


C-3 Stereochemical Identity

The primary, verifiable point of differentiation for 3-Epichromolaenide is its stereochemical configuration at the C-3 position, which distinguishes it from its closest named analog, Chromolaenide [1]. The IUPAC name explicitly defines the stereocenters of 3-Epichromolaenide as (3aR,4R,6Z,9R,10E,11aR), whereas the NP-MRD entry for Chromolaenide describes its stereocenters as (3aR,4R,9S,11aS) . This difference in three-dimensional structure constitutes a distinct chemical entity.

C-3 Stereochemistry
Head-to-head
C-3 R configuration vs. S in Chromolaenide
Non-interchangeable stereochemical entity; requires epimer-specific assay interpretation.
Verified via IUPAC structural comparison.
Stereochemistry Natural Product Chemistry Analytical Characterization

CAS Registry Identity

3-Epichromolaenide is assigned the unique CAS Registry Number 89913-53-1 [1]. This identifier definitively separates it from the closely related analog Chromolaenide, which has been assigned the distinct CAS Registry Number 66148-25-2 [2]. The separate CAS numbers, maintained by the Chemical Abstracts Service, formally recognize these as different chemical substances with distinct structures.

CAS Identity
Head-to-head
CAS 89913-53-1 vs. 66148-25-2
Auditable procurement identifier; confirms distinct chemical registration.
Maintained by Chemical Abstracts Service.
Chemical Registration Database Curation Procurement

In Silico ADME Predictions

Computational ADMET predictions (admetSAR 2.0) for 3-Epichromolaenide are available, providing a baseline for its potential pharmacokinetic behavior [1]. The compound is predicted to have high human intestinal absorption (98.56% probability) and to cross the blood-brain barrier (65.00% probability). Its predicted human oral bioavailability is negative (57.14% probability), and it is not predicted to be a P-glycoprotein substrate (64.76% probability).

In Silico ADME
Class-level
Predicted HIA 98.56%
Provides initial guidance for permeability-sensitive assays.
Computational estimate; requires experimental validation.
ADME Drug Development In Silico Modeling

3-Epichromolaenide Research Applications


Analytical Reference Standard

Due to its defined stereochemistry and availability as a high-purity powder (>=98%), 3-Epichromolaenide is best employed as an analytical reference standard for liquid chromatography (LC) and mass spectrometry (MS) assays. Its unique CAS number (89913-53-1) and available spectral data (1H and 13C NMR predictions) from NP-MRD make it suitable for method development and validation aimed at distinguishing this specific epimer from other germacranolides in complex botanical extracts .

SSAR Building Block

The primary, verifiable differentiator of 3-Epichromolaenide is its stereochemistry relative to Chromolaenide. Therefore, its most scientifically sound application is as a probe in Stereochemistry-Activity Relationship (SSAR) studies . By procuring both 3-Epichromolaenide and Chromolaenide (CAS 66148-25-2), researchers can design head-to-head experiments to assess how the specific C-3 epimerization impacts biological activity in their assay system of interest.

Anti-Inflammatory Pathway Investigation

Literature indicates that 3-Epichromolaenide may modulate inflammatory pathways . In the absence of quantitative, comparative data against a specific analog, it is a viable candidate for exploratory studies designed to elucidate the mechanism of action of this particular germacranolide scaffold in validated in vitro models of inflammation.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined stereochemistry & unique CAS
Epimer discrimination in botanical extracts by LC/MS
Stereochemistry-Activity Relationship (SSAR) Probe
C-3 epimer with controlled stereochemical identity
Comparative stereochemical profiling with epimeric analog
Inflammatory Signaling Model Studies
Germacranolide scaffold for pathway screening
In vitro mechanism-of-action validation in disease-relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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